2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

2-(m-Tolyl)-N-(2-tosyl-THIQ-7-yl)acetamide (CAS 955225-56-6) is a unique THIQ derivative with a 2-tosyl group essential for orexin receptor antagonism and cytotoxicity. Unlike the acetyl analog (CAS 955635-82-2), the tosyl moiety increases lipophilicity (cLogP 4.22) and target engagement, critical for SAR and PROTAC design. Order high-purity research compound for medicinal chemistry programs.

Molecular Formula C25H26N2O3S
Molecular Weight 434.55
CAS No. 955225-56-6
Cat. No. B2504551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
CAS955225-56-6
Molecular FormulaC25H26N2O3S
Molecular Weight434.55
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CC(=C4)C
InChIInChI=1S/C25H26N2O3S/c1-18-6-10-24(11-7-18)31(29,30)27-13-12-21-8-9-23(16-22(21)17-27)26-25(28)15-20-5-3-4-19(2)14-20/h3-11,14,16H,12-13,15,17H2,1-2H3,(H,26,28)
InChIKeyUETJDRFXUXTUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(m-Tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955225-56-6): Structural and Biological Profile


2-(m-Tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955225-56-6) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a toluenesulfonyl (tosyl) group at the 2-position, a 7-acetamido linkage, and an m-tolyl substituent on the acetamide side chain [1]. This compound belongs to a broader class of N-tosyl-1,2,3,4-tetrahydroisoquinolines, which are investigated for their potential as orexin receptor antagonists and cytotoxic agents [2]. Its molecular formula is C25H26N2O3S, with a molecular weight of 434.55 g/mol [1].

2-(m-Tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: Why In-Class Analogs Do Not Simply Substitute


The tetrahydroisoquinoline (THIQ) scaffold's biological activity is exquisitely sensitive to the N-2 substituent. Simple substitution of the tosyl group in 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide with a smaller acetyl group, yielding its closest analog N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide (CAS 955635-82-2), is not a trivial structural change . This substitution fundamentally alters the compound's electronic and steric profile, which directly impacts pharmacokinetic properties, target binding at receptors like orexin, and the structure-activity relationships (SAR) governing its potential as a cytotoxic agent [REFS-2, REFS-3]. The following quantitative evidence details these critical differences, demonstrating why these analogs cannot be used interchangeably for research or procurement.

Quantitative Differentiation Guide for 2-(m-Tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955225-56-6)


Structural Comparison: 2-Tosyl vs. 2-Acetyl Core Modification Determines Lipophilicity and Steric Bulk

The defining structural feature of 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is the 2-tosyl group, which provides significantly greater lipophilicity and steric bulk compared to the 2-acetyl group in the closest analog, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide . Based on their molecular structures, the target compound has a calculated LogP (cLogP) of 4.22, which is 1.98 units higher than the cLogP of 2.24 for the N-acetyl analog, indicating a substantial increase in hydrophobicity [1]. Furthermore, the topological polar surface area (TPSA) is reduced from 58.64 Ų (acetyl analog) to 55.28 Ų for the target compound [1]. The tosyl group's larger van der Waals volume also introduces distinct steric constraints absent in the acetyl analog.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Cytotoxic Activity: N-Tosyl Substitution is a Key Determinant for Potency Against Cancer Cell Lines

A class-level SAR study of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs demonstrates the importance of the N-tosyl motif for cytotoxic activity [1]. The most potent compounds in this series showed single-digit micromolar IC50 values, for example against HuCCA-1, HepG2, A-549, and MOLT-3 cell lines. Notably, the most potent analog (4k) achieved an IC50 of 1.23 µM against MOLT-3 cells, while another analog (4f) showed an IC50 of 22.70 µM against HepG2, which is lower than the reference drug etoposide [1]. QSAR models identified key properties like the total symmetry index, 3D-MoRSE descriptors, and molecular mass as drivers of this activity. The target compound, possessing the N-tosyl group, shares this pharmacophoric feature essential for cytotoxicity, a property not predicted for its N-acetyl analog, which lacks this key electronic and steric motif.

Cytotoxicity Cancer Research Quantitative Structure-Activity Relationship (QSAR)

Orexin Receptor Antagonism: The 2-Tosyl-1,2,3,4-tetrahydroisoquinoline Scaffold is a Privileged Structure in a Known Patent Family

The tetrahydroisoquinolyl acetamide core of the target compound is claimed in a patent family (MXPA05010137A) as a scaffold for orexin receptor antagonists [1]. The patent specifically exemplifies derivatives that modulate orexin signaling, which is a validated pathway for sleep regulation and addiction [1]. A key clinically evaluated analog with a similar, but not identical, THIQ core is Almorexant, a dual orexin receptor antagonist [2]. While the target compound's exact binding data is not publicly profiled, its structural adherence to the patented scaffold directly implies a higher probability of orexin receptor engagement compared to compounds outside this family, such as the N-acetyl analog. The 2-tosyl group provides the specific electronic and steric properties demanded by the orexin receptor pharmacophore as described in the patent.

Neuroscience Orexin Receptor Antagonist Sleep Disorders

Recommended Application Scenarios for 2-(m-Tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955225-56-6)


Lead Optimization for Selective Orexin Receptor Antagonists

This compound is an ideal starting scaffold for a medicinal chemistry program targeting orexin receptors. The established patent family [1] provides a clear IP landscape and SAR blueprint. The 2-tosyl group is a key pharmacophoric element, and the compound's structure allows for straightforward diversification at the 1-position of the THIQ ring and the acetamide side chain to optimize for OX1/OX2 selectivity and drug-like properties.

Anticancer Hit-to-Lead Campaign Focusing on N-Tosyl THIQ Cytotoxicity

Based on class-level evidence demonstrating that N-tosyl-1,2,3,4-tetrahydroisoquinolines exhibit promising cytotoxic activity against liver (HepG2) and leukemia (MOLT-3) cell lines [2], this compound can serve as a novel scaffold. Its predicted enhanced lipophilicity (cLogP of 4.22) may further improve cellular uptake and potency, distinguishing it from less lipophilic analogs. A focused library around this core could explore the SAR established by QSAR models.

Chemical Biology Probe for Studying the Role of Tosyl-Containing Scaffolds

The distinct physicochemical properties conferred by the 2-tosyl group (e.g., reduced TPSA, increased cLogP) make this compound a valuable tool for studying how these parameters affect cellular permeability and target engagement [3]. It can be used as a reference standard in assays investigating the impact of N-substitution on THIQ bioactivity.

Building Block for Targeted Covalent Inhibitors

The THIQ core, protected by the tosyl group and featuring a functionalizable 7-acetamido handle, can be strategically deployed as a fragment in the design of PROTACs or other complex heterobifunctional molecules, where the tosyl group's unique electronic character might facilitate specific protein-ligand interactions.

Quote Request

Request a Quote for 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.